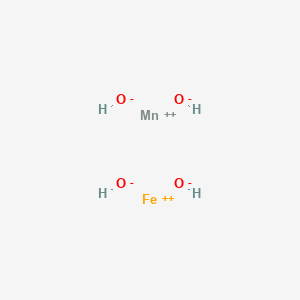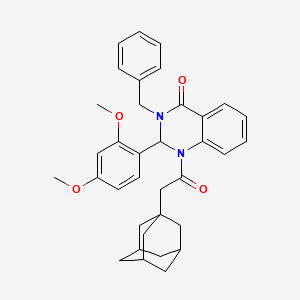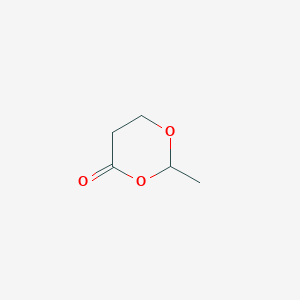
Iron(2+) manganese(2+) hydroxide (1/1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+) manganese(2+) hydroxide (1/1/4) is a compound that consists of iron, manganese, and hydroxide ions in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(2+) manganese(2+) hydroxide can be synthesized through the reaction of iron(2+) salts and manganese(2+) salts with a strong base such as sodium hydroxide. The reaction typically occurs in an aqueous solution, where the hydroxide ions precipitate the metal ions as hydroxides.
Industrial Production Methods: In industrial settings, the production of iron(2+) manganese(2+) hydroxide may involve large-scale precipitation reactions. The process requires careful control of pH and temperature to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Iron(2+) manganese(2+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, iron(2+) manganese(2+) hydroxide can be oxidized to form higher oxidation states of iron and manganese.
Reduction: Reducing agents like sodium borohydride can reduce the compound to lower oxidation states.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of iron(2+) manganese(2+) hydroxide can lead to the formation of iron(3+) and manganese(3+) or manganese(4+) oxides.
Reduction: Reduction reactions may produce lower oxidation states of iron and manganese, such as iron(0) and manganese(0).
Substitution: Substitution reactions can yield various iron and manganese salts, depending on the substituting anion.
Wissenschaftliche Forschungsanwendungen
Iron(2+) manganese(2+) hydroxide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron and manganese compounds. It also serves as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving iron and manganese metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Iron(2+) manganese(2+) hydroxide is utilized in the production of magnetic materials, batteries, and as an adsorbent for removing contaminants from wastewater.
Wirkmechanismus
The mechanism by which iron(2+) manganese(2+) hydroxide exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it an effective catalyst in various chemical processes. Its molecular targets and pathways include interactions with other metal ions, organic molecules, and biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Iron(2+) manganese(2+) hydroxide can be compared with other similar compounds, such as:
Iron(2+) hydroxide: This compound consists solely of iron and hydroxide ions. It has different chemical properties and applications compared to the mixed iron-manganese hydroxide.
Manganese(2+) hydroxide: Similar to iron(2+) hydroxide, this compound contains only manganese and hydroxide ions. Its reactivity and applications differ from those of the mixed compound.
Iron(3+) manganese(3+) hydroxide: This compound contains iron and manganese in higher oxidation states
The uniqueness of iron(2+) manganese(2+) hydroxide lies in its combination of iron and manganese ions, which imparts distinct chemical and physical properties that are not observed in the individual hydroxides of iron or manganese.
Eigenschaften
CAS-Nummer |
126971-08-2 |
|---|---|
Molekularformel |
FeH4MnO4 |
Molekulargewicht |
178.81 g/mol |
IUPAC-Name |
iron(2+);manganese(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Mn.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI-Schlüssel |
KEBVLXZBNYKBFW-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Mn+2].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)



![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)


